Methyl 2-bromo-4-(cyanomethyl)benzoate
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Overview
Description
Methyl 2-bromo-4-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the second position and a cyanomethyl group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-(cyanomethyl)benzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Methyl 2-bromo-4-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and cyanomethyl group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and influence biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-(cyanomethyl)benzoate: Similar structure but with different positions of the bromine and cyanomethyl groups.
Methyl 4-(bromomethyl)benzoate: Lacks the cyanomethyl group and has a bromomethyl group instead.
Methyl 4-bromobenzoate: Contains only a bromine atom without the cyanomethyl group.
Uniqueness
Methyl 2-bromo-4-(cyanomethyl)benzoate is unique due to the specific positioning of the bromine and cyanomethyl groups, which confer distinct reactivity and properties compared to its analogs . This unique structure allows for specific applications in organic synthesis and research that may not be achievable with similar compounds .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 2-bromo-4-(cyanomethyl)benzoate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3 |
InChI Key |
AOVNDOIIROUEIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC#N)Br |
Origin of Product |
United States |
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